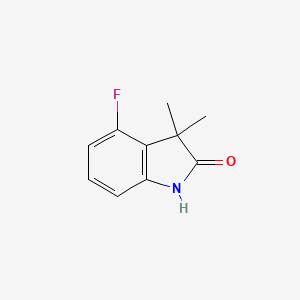

4-Fluoro-3,3-dimethylindolin-2-one

Description

Properties

IUPAC Name |

4-fluoro-3,3-dimethyl-1H-indol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FNO/c1-10(2)8-6(11)4-3-5-7(8)12-9(10)13/h3-5H,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZNVQQZZBGDKSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(C=CC=C2F)NC1=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70647603 | |

| Record name | 4-Fluoro-3,3-dimethyl-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70647603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

866211-50-9 | |

| Record name | 4-Fluoro-1,3-dihydro-3,3-dimethyl-2H-indol-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=866211-50-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluoro-3,3-dimethyl-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70647603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Historical Context and Evolution of the Indolin 2 One Core Scaffold

The indolin-2-one, or oxindole (B195798), scaffold has a rich history, first being identified in the 19th century. nih.gov It is a bicyclic aromatic heterocycle, consisting of a benzene (B151609) ring fused to a five-membered lactam ring. This core structure is found in a variety of natural alkaloids, particularly those isolated from plants like Uncaria tomentosa, also known as cat's claw. researchgate.net These natural products, including compounds like horsfiline (B180918) and coerulescine, have demonstrated a wide range of biological activities, capturing the interest of medicinal chemists. sabangcollege.ac.in

The initial therapeutic potential observed in these natural alkaloids spurred decades of research into the synthesis and functionalization of the indolin-2-one core. nih.govresearchgate.net Over time, synthetic methodologies have evolved, allowing for precise modifications at various positions of the ring system. This has led to the development of a vast library of oxindole derivatives, many of which have been investigated for their potential as anti-inflammatory and anti-cancer agents. nih.govmdpi.com The versatility of the indolin-2-one scaffold makes it a foundational element in the development of new drug candidates. nih.gov

Rationale for Fluorine Atom Incorporation in Oxindole Derivatives

The introduction of fluorine into organic molecules is a widely used strategy in modern drug design, and its application to the oxindole (B195798) scaffold is no exception. researchgate.net The unique properties of the fluorine atom can significantly enhance the pharmacological profile of a parent compound. researchgate.net It is estimated that approximately 20-25% of all small-molecule pharmaceuticals contain at least one fluorine atom. researchgate.net

Key benefits of fluorination include:

Enhanced Binding Affinity: Fluorine's high electronegativity can lead to favorable electrostatic interactions with biological targets like enzymes and receptors. It can also form hydrogen bonds, further strengthening the binding of the molecule to its target. sabangcollege.ac.in

Modulation of Physicochemical Properties: The incorporation of fluorine can alter a molecule's lipophilicity (its ability to dissolve in fats and lipids), which in turn affects its absorption, distribution, and ability to penetrate cell membranes. sabangcollege.ac.inmdpi.com It can also influence the acidity (pKa) of nearby functional groups, which is crucial for drug-receptor interactions. researchgate.net

The strategic placement of a fluorine atom on the benzene (B151609) ring of the indolin-2-one scaffold, as seen in 4-fluorooxindole, is a deliberate design choice aimed at leveraging these benefits to create more potent and effective therapeutic candidates. researchgate.netguidechem.com

Structural Features and Stereochemical Considerations of 3,3 Disubstituted Indolin 2 Ones

The C3 position of the indolin-2-one ring is a key site for chemical modification. When this position is substituted with two different groups, it becomes a chiral center, leading to the possibility of stereoisomers (enantiomers). However, in the case of 4-Fluoro-3,3-dimethylindolin-2-one, the two substituents at the C3 position are identical methyl groups.

This "gem-disubstitution" (substitution with two identical groups on the same carbon) makes the C3 carbon achiral, meaning the molecule does not have a non-superimposable mirror image. While this simplifies the stereochemical landscape, the presence of the two methyl groups is structurally significant. This arrangement creates a quaternary carbon center at the C3 position, a structural motif that imparts a distinct three-dimensional shape to the molecule. sabangcollege.ac.in

The synthesis of 3,3-disubstituted oxindoles has been an area of intense research, with numerous methods developed to construct this quaternary center. sabangcollege.ac.inthieme-connect.com These methods often involve the alkylation of an oxindole (B195798) precursor. The molecular complexity introduced by this gem-disubstituted pattern is a feature of many biologically important natural products and has driven synthetic chemists to develop novel ways to create these structures. sabangcollege.ac.in

Overview of Research Trajectories for Fluorinated Indolin 2 Ones

Strategies for Constructing the Core this compound Skeleton

Precursor Synthesis via Indolenine Intermediates (e.g., 5-Fluoro-2,3,3-trimethyl-3H-indole)

A common approach to constructing the this compound skeleton involves the use of indolenine precursors. One such key intermediate is 5-Fluoro-2,3,3-trimethyl-3H-indole. nih.gov This compound can be synthesized through the Fischer indole (B1671886) synthesis. The process typically involves the reaction of (4-fluorophenyl)hydrazine (B109058) with 3-methyl-2-butanone (B44728) in a suitable solvent like glacial acetic acid, followed by refluxing for several hours. doi.org

The resulting 5-Fluoro-2,3,3-trimethyl-3H-indole serves as a versatile building block. nih.gov For instance, it can be N-alkylated and subsequently transformed into various functionalized indolenine derivatives. doi.org These derivatives are then poised for conversion to the desired indolin-2-one core.

Vilsmeier-Haack Reaction Applications for Functionalized Indolin-2-ylidene Malonaldehydes

The Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich aromatic and heterocyclic compounds. organic-chemistry.orgniscpr.res.in In the context of synthesizing fluorinated indolin-2-ones, this reaction can be applied to indolenine precursors to generate functionalized intermediates. Specifically, the reaction of a 3,3-disubstituted 3H-indole with the Vilsmeier reagent (formed in situ from a substituted formamide (B127407) like DMF and phosphorus oxychloride) can lead to formylation at the 2-methyl group. semanticscholar.orgresearchgate.net

This process can be extended to produce 2-(indolin-2-ylidene)malonaldehydes. semanticscholar.org For example, the reaction of a 2,3,3-trimethylindolenine (B142774) with the Vilsmeier reagent can result in diformylation of the 2-methyl group, yielding the corresponding malonaldehyde. semanticscholar.org These malonaldehydes are valuable intermediates that can be further cyclized and functionalized to afford a variety of heterocyclic systems, including those based on the indolin-2-one scaffold. semanticscholar.orggrowingscience.com

Direct Formation of 3,3-Disubstituted Oxindoles Incorporating Fluorine

More direct methods for the synthesis of fluorinated 3,3-disubstituted oxindoles have been developed, offering advantages in terms of step economy and functional group tolerance.

Oxidative Alkylarylation of N-Arylacrylamides under Metal-Free Conditions

A notable metal-free approach involves the direct oxidative alkylarylation of N-arylacrylamides. thieme-connect.com This method utilizes an oxidant, such as (diacetoxy)iodobenzene (PhI(OAc)2), to facilitate a radical-initiated alkylation/cyclization cascade. thieme-connect.com The reaction proceeds by generating an alkyl radical from a simple alkane, which then adds to the N-arylacrylamide. Subsequent intramolecular cyclization and oxidation afford the desired 3,3-disubstituted oxindole (B195798). thieme-connect.com This strategy has been successfully applied to synthesize a range of oxindoles with various substituents, including those with fluorine atoms on the aryl ring. thieme-connect.com

| Entry | R1 | R2 | Product | Time (h) | Yield (%) |

| 1 | CF3 | F | 3o | 36 | 85 |

| 2 | Cl | Cl | 3p | 36 | 79 |

| 3 | CH3 | CH3 | 3q | 24 | 81 |

| Table based on research findings on the oxidative alkylarylation of N-arylacrylamides. thieme-connect.com |

Another metal-free method involves the base-mediated tandem radical cyclization of N-arylacrylamides with fluoroalkyl iodides. rsc.org This approach allows for the efficient synthesis of a variety of 3-fluoroalkylated oxindoles in good yields and with high stereoselectivity. rsc.org

Rhenium-Catalyzed Alkylarylation of Alkenes to Access Indolinones

Transition metal catalysis offers another powerful avenue for the synthesis of 3,3-disubstituted indolinones. A rhenium-catalyzed alkylarylation of alkenes has been developed using hypervalent iodine(III) reagents. rsc.org This reaction proceeds via a cascade sequence involving decarboxylation, intermolecular radical alkylation, intramolecular radical arylation, and subsequent oxidative re-aromatization. rsc.org The method demonstrates broad substrate scope and good functional group tolerance, providing access to a variety of indolinones. rsc.org

Visible Light Induced Radical Cyclization for Oxindole Synthesis

In recent years, visible-light photoredox catalysis has emerged as a mild and environmentally benign strategy for organic synthesis. nih.govrsc.org This approach has been successfully applied to the synthesis of oxindoles, including fluorinated derivatives. nih.govrsc.orgrsc.org

One such method involves the iridium-catalyzed intramolecular radical cyclization of o-iodophenylacrylamides. rsc.org Under visible light irradiation, a 5-exo-trig radical cyclization occurs to afford the corresponding indolin-2-ones in moderate to excellent yields. rsc.org Another approach utilizes a ruthenium photocatalyst to mediate the synthesis of 3-fluoroindoles from N-arylamines bearing a CF2I group. organic-chemistry.orgnih.govfigshare.com This reaction proceeds via a radical cyclization mechanism initiated by the photocatalyst. organic-chemistry.org

Potential Research Applications and Future Directions

Development of Advanced Chemical Probes for Biological Systems

The development of chemical probes is essential for visualizing and understanding complex biological processes within living systems. nih.gov Natural products and their synthetic analogues have historically served as powerful probes to investigate cellular functions, such as mitotic spindle assembly and protein degradation pathways. nih.gov The indolin-2-one scaffold, a core component of 4-Fluoro-3,3-dimethylindolin-2-one, is a privileged structure found in numerous biologically active molecules, making it an attractive framework for probe design.

The strategic placement of the fluorine atom on the benzene (B151609) ring and the gem-dimethyl group at the C3 position can influence the compound's lipophilicity, metabolic stability, and binding affinity to biological targets. These features can be exploited to create highly specific and potent chemical probes. For instance, the oxindole (B195798) core could be functionalized with a fluorophore, where interaction with a specific biomolecule could modulate the fluorescence, allowing for real-time imaging of biological events. Reaction-based probes, which undergo a specific chemical reaction with an analyte to produce a signal, represent a major strategy in probe development for detecting species like hydrogen sulfide (B99878) (H₂S) and other reactive sulfur species. nih.gov The reactivity of the oxindole ring system could be harnessed to design such probes for a variety of biological targets.

Role as Key Synthetic Intermediates for Diverse Heterocyclic Compounds and Complex Molecular Architectures

The 3,3-disubstituted oxindole motif is a prevalent structural unit in many natural products and pharmaceutically active compounds. sabangcollege.ac.in Consequently, this compound serves as a valuable synthetic intermediate for accessing a wide range of more complex molecular structures. The C3 quaternary stereocenter is a key feature that synthetic chemists aim to incorporate into novel bioactive compounds. sabangcollege.ac.in

The fluorinated oxindole core is a versatile starting point for various chemical transformations. researchgate.net Its structure allows for functionalization at several positions, leading to diverse heterocyclic systems. The presence of the fluorine atom is particularly significant, as the incorporation of fluorine into organic molecules is a well-established strategy in medicinal chemistry to enhance pharmacological properties such as binding affinity and metabolic stability. researchgate.net

Several synthetic methodologies have been developed to utilize oxindole derivatives as building blocks. These methods often focus on the functionalization of the C3 position.

Table 1: Synthetic Transformations Involving Oxindole Intermediates

| Reaction Type | Description | Potential Outcome for this compound |

|---|---|---|

| Michael Addition | The addition of a nucleophile to an α,β-unsaturated carbonyl compound. 3-Fluorooxindoles can act as nucleophiles in asymmetric Michael additions. sabangcollege.ac.in | Although already 3,3-disubstituted, related synthetic strategies could be adapted for functionalization at other positions. |

| Alkylation/Arylation | Introduction of alkyl or aryl groups. Deacylative alkylation is a method used for synthesizing 3-alkylated 3-fluoro-2-oxindoles. researchgate.net | Further functionalization of the N-H position or exploration of ring-opening and reconstruction strategies. |

| Radical Cyclization | Photoinduced radical cyclization of N-arylacrylamides with fluorinated alkyl iodides can generate fluorinated 3,3-disubstituted 2-oxindoles. nih.gov | This highlights a pathway for the synthesis of the core structure itself from simpler precursors. |

| Oxidative Alkylarylation | A direct cascade reaction of N-arylacrylamides with alkanes can produce 3,3-disubstituted oxindoles under metal-free conditions. thieme-connect.com | This provides an efficient method for constructing the core 3,3-disubstituted oxindole scaffold. |

These synthetic routes underscore the importance of fluorinated oxindoles as key intermediates in the construction of complex molecules with potential biological activities, including anti-hepatic fibrosis properties. nih.gov

Exploration in Target-Specific Molecular Design for Chemical Biology Research

The process of designing molecules for specific biological targets is a cornerstone of modern drug discovery and chemical biology. This often involves selecting a core scaffold known for its favorable biological properties and systematically modifying its substituents to optimize interactions with a target protein. nih.govnih.gov The indolin-2-one scaffold is recognized as a "privileged" structure in medicinal chemistry due to its ability to bind to a variety of biological targets. thieme-connect.com

This compound represents an ideal starting point for such target-specific design. The core structure can be docked into the active site of a target protein using computational methods to predict binding modes and affinities. nih.gov Based on these predictions, derivatives can be synthesized where the fluoro and dimethyl groups are systematically altered or where new functional groups are introduced at other positions on the molecule. This iterative process of design, synthesis, and biological evaluation is aimed at developing potent and selective modulators of protein function. For example, indolin-2-one derivatives have been successfully designed as inhibitors of the c-KIT receptor tyrosine kinase, a target in cancer therapy. nih.gov The specific substitutions on this compound could be fine-tuned to achieve high affinity and selectivity for a particular kinase or another enzyme of interest.

Innovations in Sustainable and Green Chemistry Syntheses of Fluorinated Oxindoles

The increasing demand for medicinally important compounds like fluorinated oxindoles has driven the need for more sustainable and environmentally friendly synthetic protocols. sjp.ac.lk Green chemistry principles focus on minimizing waste, reducing energy consumption, and using less hazardous materials. sjp.ac.lk

Recent research has seen a shift towards greener methods for the synthesis of oxindole derivatives. These innovations include:

Green Solvents: Replacing hazardous organic solvents with environmentally benign alternatives like water, deep eutectic solvents, or ionic liquids. sjp.ac.lk

Alternative Energy Sources: Utilizing microwave or visible-light irradiation to accelerate reactions and reduce energy consumption. sjp.ac.lk

Electrochemical Synthesis: Employing electrons as clean reagents for oxidation or reduction, thereby avoiding the need for stoichiometric chemical oxidants or reductants. researchgate.net

Metal-Free Catalysis: Developing reactions that proceed without transition metal catalysts, which can be toxic and difficult to remove from the final product. thieme-connect.com

A notable example is the development of a metal- and additive-free strategy for the trifluoroethylation of 3,3-disubstituted oxindoles, which proceeds rapidly and with high efficiency. rsc.org This method boasts excellent green chemistry metrics, including high atom economy and a low E-factor (a measure of waste produced). rsc.org Such sustainable approaches are crucial for the large-scale and environmentally responsible production of this compound and its derivatives.

Table 2: Green Chemistry Metrics for a Sustainable Oxindole Synthesis Protocol

| Metric | Value | Significance |

|---|---|---|

| Atom Economy | 93% | Indicates that a high proportion of atoms from the reactants are incorporated into the final product. rsc.org |

| Carbon Efficiency | 100% | Shows that all carbon from the reactants is utilized in the product. rsc.org |

| Reaction Mass Efficiency | 74% | A high value reflects a lower amount of waste generated relative to the product mass. rsc.org |

| E-Factor | 0.40 kg waste/kg product | A low E-factor signifies a more environmentally friendly process with minimal waste. rsc.org |

Data derived from a representative green synthesis of trifluoroethylated oxindoles. rsc.org

The application of these green principles to the synthesis of this compound is a key area for future innovation, ensuring that its potential can be realized in an economically and environmentally sustainable manner.

Patent Landscape Analysis from an Academic Research Perspective

Overview of Key Patents Related to Synthetic Routes for Fluorinated Indolin-2-ones

The synthesis of fluorinated aromatic compounds, which are crucial starting materials, is a key area of patent activity. For instance, methods for preparing 4-fluoro-3-nitroaniline, a potential precursor, have been patented. google.comchegg.com One patented process describes the nitration of p-fluoroaniline under anhydrous conditions to minimize resin formation and oxidation, followed by separation using dilute hydrochloric acid to obtain high-purity 4-fluoro-3-nitroaniline. google.com Another patent details the preparation of 3-chloro-4-fluoroaniline (B193440) hydrochloride from 3,4-dichloronitrobenzene (B32671) through fluorination, reduction, and salification, highlighting the importance of stable, non-volatile forms of these intermediates for industrial applications. google.com General processes for the preparation of aromatic fluoro compounds by reacting chloro or bromo-substituted aromatic compounds with hydrogen in the presence of a palladium catalyst have also been patented, offering a versatile route to various fluorinated building blocks. justia.com

Patents for the construction of the indolin-2-one core itself also provide valuable information. For example, a patent for the preparation of substituted 2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolines describes the coupling of esterified glutamine with a substituted 2-haloalkylbenzoate followed by cyclization. google.co.in Although for a different but related heterocyclic system, this approach of coupling key fragments is a common strategy in patent claims.

Furthermore, patents covering the synthesis of fluorinated kinase inhibitors often include broad claims that encompass various heterocyclic scaffolds, including indolin-2-ones. A patent for the continuous flow synthesis of fluorinated pyrazoles, for instance, highlights the industrial relevance of efficient and scalable methods for producing fluorinated heterocycles. justia.com Such patents often protect not just the final compounds but also the novel synthetic methodologies that enable their production.

A summary of relevant patented synthetic strategies is presented in the table below.

| Patent Focus | Key Patented Steps/Concepts | Relevance to Fluorinated Indolin-2-ones | Illustrative Patent |

| Fluorinated Precursors | Nitration of fluoro-aromatics, denitrating chlorination, reductive dechlorination. | Provides routes to essential building blocks like fluorinated anilines. | US3586719A google.com |

| Heterocycle Formation | Coupling of substituted aromatic precursors followed by cyclization. | Protects core synthetic strategies for building the indolin-2-one scaffold. | WO2006028964A1 google.co.in |

| Fluorinated Heterocycles | Continuous flow synthesis for improved efficiency and scalability. | Highlights industrially relevant methods for producing fluorinated drug candidates. | EP2139856A1 google.com |

Intellectual Property Surrounding Novel Indolin-2-one Derivatives with Demonstrated Biological Activity

The indolin-2-one scaffold is a cornerstone in the development of targeted therapies, particularly kinase inhibitors. Consequently, the intellectual property landscape is rich with patents claiming novel derivatives with demonstrated biological activity. These patents typically feature broad claims covering a genus of compounds defined by a core structure and various substituents, along with more specific claims for individual promising compounds.

A significant area of patenting activity revolves around indolin-2-one derivatives as inhibitors of protein kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer. nih.gov Patents in this space often claim compounds that show selectivity for specific kinases, which can lead to improved efficacy and reduced side effects. For example, patents may cover substituted 3-(4-hydroxyphenyl)-indolin-2-one compounds for the treatment of cancer. google.com The strategic use of fluorination is a common theme in these patents, as the introduction of fluorine can enhance metabolic stability, binding affinity, and oral bioavailability. mdpi.com

The biological data included in these patents are crucial for substantiating their claims of utility. This often includes in vitro data on enzyme inhibition (e.g., IC50 values against a panel of kinases) and cellular activity (e.g., inhibition of cancer cell proliferation). For instance, research on hydrazonoindolin-2-one derivatives has identified compounds with potent anti-proliferative activity against various human cancer cell lines, with some compounds showing superior efficacy to the established drug Sunitinib. chegg.com Similarly, 3-substituted-indolin-2-one derivatives have been investigated as potent anti-inflammatory agents by measuring their ability to inhibit the production of inflammatory mediators like nitric oxide. mdpi.com

The table below summarizes key patent areas for biologically active indolin-2-one derivatives.

| Therapeutic Area | Biological Target/Activity | Key Structural Features Claimed | Supporting Data in Patents | Illustrative Example |

| Oncology | Protein Kinase Inhibition (e.g., VEGFR, PDGFR) | Substituted 3-arylidene-indolin-2-ones | IC50 values against specific kinases, cancer cell proliferation assays. | Sunitinib (a marketed drug with an indolin-2-one core) |

| Inflammation | Inhibition of inflammatory mediators (e.g., NO, TNF-α) | 3-substituted-indolin-2-ones | Measurement of nitric oxide and cytokine production in cell-based assays. | 3-(3-hydroxyphenyl)-indolin-2-one derivatives mdpi.com |

| Various Diseases | Broad-spectrum biological activity | Diverse substitutions on the indolin-2-one core | A wide range of in vitro and sometimes in vivo biological data. | General claims in broad patents covering kinase inhibitors. google.com |

Academic Implications of Patent Expiration and New Research Opportunities

The expiration of patents on blockbuster drugs, often referred to as the "patent cliff," has profound implications for the pharmaceutical industry and opens up new avenues for academic research. biopharmadive.comcbs.dk When a drug's patent expires, it allows for the entry of generic versions, leading to a significant drop in revenue for the originator company. unf.edu This event, however, can be a catalyst for innovation and research in academic settings.

For academics, the expiration of patents on drugs with an indolin-2-one core, such as certain kinase inhibitors, presents several exciting opportunities:

Exploration of New Indications: With the original compound now off-patent, researchers can freely investigate its efficacy in other diseases. This "drug repurposing" can be a cost-effective way to find new treatments, as the safety profile of the drug is already well-established. northeastern.edu

Development of "Me-Too" and "Me-Better" Compounds: The expired patent provides a validated starting point for the design of new analogues. Academic researchers can synthesize and test derivatives of the original drug with the aim of improving its properties, such as increased potency, better selectivity, or a more favorable side-effect profile.

Investigation of Resistance Mechanisms: For drugs like kinase inhibitors used in cancer therapy, the development of resistance is a major clinical challenge. The availability of off-patent drugs allows academic labs to study the molecular mechanisms of resistance in detail, which can lead to the development of next-generation inhibitors or combination therapies to overcome resistance.

Development of Novel Formulations and Delivery Systems: Research can be conducted to improve the delivery of the active compound, for example, by developing targeted delivery systems that concentrate the drug at the site of action, thereby increasing efficacy and reducing systemic toxicity.

Tool Compound for Basic Research: Off-patent drugs can serve as valuable tool compounds for basic research to probe biological pathways and validate new drug targets.

The impending patent expiration of numerous kinase inhibitors is expected to spur a new wave of research and development. google.co.in This will not only lead to more affordable medicines but also foster a deeper understanding of the underlying biology of the diseases these drugs target, ultimately paving the way for the next generation of innovative therapies. The "patent cliff" for major pharmaceutical companies can thus be seen as a "springboard" for academic research and innovation. northeastern.eduepo.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Fluoro-3,3-dimethylindolin-2-one, and how can yield be improved?

- Methodological Guidance : Start with indolin-2-one scaffolds and introduce fluorine via electrophilic fluorination or transition-metal-catalyzed coupling. For example, analogous compounds like 4-chloro derivatives are synthesized via nucleophilic substitution (e.g., 37% yield for 4-chloro-3-(cyclohexylmethyl)-1,3-dimethylindolin-2-one using cyclohexylmethyl halides) . Optimize fluorination by adjusting reaction time, temperature, and stoichiometry. Purify via recrystallization (mp 59–60°C for similar compounds) .

Q. Which spectroscopic techniques are critical for structural confirmation?

- Methodological Guidance : Use 13C NMR to identify carbonyl (δ ~181 ppm) and fluorinated aromatic carbons (δ 144–108 ppm) . HRMS (ESI) with [M+H]+ calibration confirms molecular weight (e.g., error margin <0.0002 Da) . Compare with crystallographic data (e.g., bond angles/disorder in related indolin-2-ones) to validate stereochemistry .

Q. How stable is this compound under varying storage conditions?

- Methodological Guidance : Store under inert gas (N₂/Ar) at 2–8°C to prevent decomposition, as recommended for structurally similar fluorinated heterocycles . Monitor purity via HPLC or GC-MS, referencing stability data from analogs like 4-fluoro-1,3-dioxolan-2-one .

Advanced Research Questions

Q. What mechanistic insights explain contradictions in radical-mediated synthesis yields?

- Methodological Guidance : Radical pathways (e.g., trichloroethyl-substituted indolin-2-ones) show variable yields due to competing side reactions. Use EPR spectroscopy to detect radical intermediates and optimize initiators (e.g., AIBN) . For example, 64% yield for 3-(2,2,2-trichloroethyl)-1,3,4,6-tetramethylindolin-2-one was achieved under visible-light mediation .

Q. How can crystallographic data resolve racemic mixtures in fluorinated indolin-2-ones?

- Methodological Guidance : X-ray diffraction of chiral centers (e.g., 3-fluoro-1-phenylindolin-2-one derivatives) reveals racemic mixtures via space group symmetry (e.g., P-1 for disordered sulfonate groups) . Use hydrogen-bonding patterns (N–H⋯O) to infer molecular packing and enantiomeric excess .

Q. What computational methods predict reactivity in fluorinated indolin-2-one derivatives?

- Methodological Guidance : Perform DFT calculations (e.g., B3LYP/6-31G*) to model fluorination effects on electron density and aromaticity. Validate with experimental NMR chemical shifts (e.g., δ 181.0 for carbonyl in 13C NMR) . Compare HOMO-LUMO gaps with crystallographic bond lengths to assess stability .

Q. How should researchers address discrepancies in HRMS or NMR data?

- Methodological Guidance : For HRMS deviations >0.0005 Da, check isotopic patterns (e.g., chlorine vs. fluorine). In NMR, resolve splitting artifacts by running 2D experiments (HSQC, HMBC) to assign overlapping signals (e.g., δ 34.5–26.0 ppm for methyl groups in CDCl₃) .

Q. What strategies optimize fluorination selectivity in polyhalogenated indolin-2-ones?

- Methodological Guidance : Use directing groups (e.g., amides) to position fluorine. For example, 4-fluoro-3-methylacetophenone derivatives achieve regioselectivity via steric hindrance from methyl groups . Compare with halogen-exchange reactions (e.g., Cl→F using KF/18-crown-6) .

Q. How to design bioactivity studies while adhering to ethical guidelines for non-FDA-approved compounds?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.